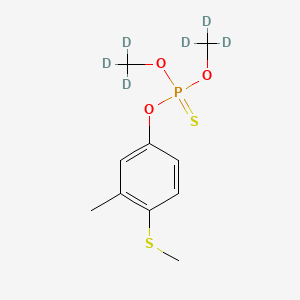

Fenthion-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

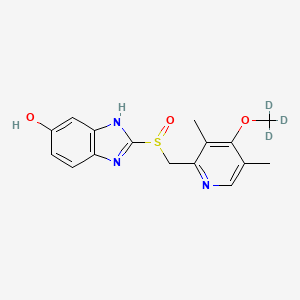

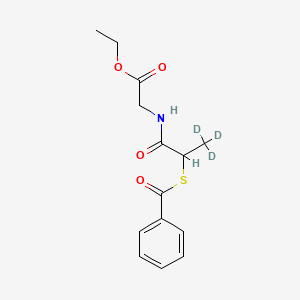

Fenthion-d6 is a stable isotope-labeled compound, specifically a deuterated analog of fenthion. Its molecular formula is C10H9D6O3PS2, and it has a molecular weight of 284.37 grams per mole . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties that allow for precise tracking and analysis in various experimental setups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fenthion-d6 involves the incorporation of deuterium atoms into the molecular structure of fenthion. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. One common approach is to start with deuterated methanol (CD3OD) and react it with phosphorus trichloride (PCl3) to form deuterated dimethyl phosphorochloridate. This intermediate is then reacted with 3-methyl-4-(methylthio)phenol to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is purified using techniques such as distillation and chromatography to achieve the desired purity and isotopic enrichment.

Analyse Chemischer Reaktionen

Types of Reactions

Fenthion-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the compound’s behavior and stability under different conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include this compound oxon, this compound sulfoxide, and this compound sulfone. These products are often analyzed using techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to determine their structure and properties .

Wissenschaftliche Forschungsanwendungen

Fenthion-d6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various experimental setups. Some of its applications include:

Wirkmechanismus

Fenthion-d6, like its parent compound fenthion, exerts its effects through the inhibition of cholinesterase enzymes. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nervous system and ultimately resulting in the paralysis and death of the target organism . The molecular targets of this compound include acetylcholinesterase and butyrylcholinesterase enzymes, which are critical for the breakdown of acetylcholine .

Vergleich Mit ähnlichen Verbindungen

Fenthion-d6 is compared with other similar organophosphorus compounds, such as:

Fenthion: The non-deuterated analog of this compound, used widely as an insecticide.

Malathion: Another organophosphorus insecticide with a similar mechanism of action but different chemical structure.

Parathion: A highly toxic organophosphorus compound with a similar mode of action but greater toxicity to mammals.

Uniqueness

This compound’s uniqueness lies in its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This property makes it an invaluable tool for studying the behavior and transformation of fenthion and its derivatives in various experimental setups .

Eigenschaften

IUPAC Name |

(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3PS2/c1-8-7-9(5-6-10(8)16-4)13-14(15,11-2)12-3/h5-7H,1-4H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVJTZOFSHSLTO-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=S)(OC)OC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)SC)C)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)